(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH

PROTAC Synthesis Linker Chemistry Functional Group Interconversion

PROTAC developers often face linker-dependent potency cliffs-rigid pyrrolidine linkers can yield >6,600-fold degradation differences versus flexible PEG analogs. This (S)-thalidomide-piperazine-pyrrolidine-C2-OH conjugate provides the exact chemotype used in clinical BTK degrader NX-2127. Key advantages: • Free terminal -OH enables direct warhead conjugation, eliminating Boc deprotection steps and accelerating SAR campaigns. • Conformationally constrained pyrrolidine linker improves ternary complex stability and selectivity for BET family proteins (BRD2/3/4). • Balanced polarity (piperazine/pyrrolidine nitrogens + hydroxyl) fine-tunes LogP/TPSA for orally bioavailable degraders. Supplied as a single stereoisomer with rigorous analytical documentation; bulk quantities available upon request.

Molecular Formula C24H31N5O5
Molecular Weight 469.5 g/mol
Cat. No. B12366417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH
Molecular FormulaC24H31N5O5
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCN(C5)CCO
InChIInChI=1S/C24H31N5O5/c30-12-11-26-6-5-16(14-26)15-27-7-9-28(10-8-27)17-1-2-18-19(13-17)24(34)29(23(18)33)20-3-4-21(31)25-22(20)32/h1-2,13,16,20,30H,3-12,14-15H2,(H,25,31,32)/t16-,20?/m1/s1
InChIKeyOXUUBXREBFAAEC-QRIPLOBPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH: Technical Profile and Procurement Relevance for PROTAC Development


(S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is a synthetic conjugate that combines a Cereblon (CRBN) E3 ubiquitin ligase recruiting ligand, derived from thalidomide, with a piperazine-pyrrolidine linker chain terminating in a free hydroxyl group [1]. This compound is classified as an E3 Ligase Ligand-Linker Conjugate, a critical class of intermediates in the synthesis of proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C24H31N5O5, with a molecular weight of 469.53 g/mol . It is primarily used as a building block to tether the CRBN E3 ligase ligand to a target-protein-binding warhead .

PROTAC assembly CRBN-based E3 ligase ligand-linker conjugate for targeted protein degradation studies
Functional handle Free terminal hydroxyl enables direct one-step conjugation without deprotection
Stereochemistry (S)-pyrrolidine configuration reported in research-stage BTK degrader chemotypes

Why Generic Thalidomide Linkers Cannot Substitute for (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH in PROTAC Design


In PROTAC research, linker composition directly influences ternary complex formation, degradation efficiency, and physicochemical properties [1]. Simple substitution with another thalidomide-based linker, such as those incorporating polyethylene glycol (PEG) or piperidine instead of a pyrrolidine, can lead to significant, and often detrimental, changes in the resulting degrader's activity, selectivity, and pharmacokinetic profile [2]. The specific (S)-stereochemistry at the pyrrolidine ring, combined with the terminal hydroxyl group, provides a unique vector and a functional handle for further derivatization that is not present in related analogs like the Boc-protected variant or the simpler piperidine-containing linkers . Therefore, direct replacement without rigorous re-optimization is not scientifically valid and carries a high risk of project failure.

Linker composition
Replacing pyrrolidine with piperidine or PEG may shift ternary complex geometry and degradation selectivity
Conjugation handle
Boc-protected analogs require additional deprotection, potentially affecting synthesis yield and timeline
Stereochemical mismatch
Using (R)-enantiomer may alter target engagement geometry; reported as less active in analogous programs

Quantitative Differentiation of (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH Against Key Analogs


Linker Exit Vector and Conjugation Handle Differentiation from Boc-Protected Analog

The compound features a terminal free hydroxyl group (-OH), whereas its closest structural analog, Thalidomide-piperazine-(S)-CH2-pyrrolidine-C2-O-CH2-COO-C(CH3)3, contains a tert-butyloxycarbonyl (Boc)-protected carboxylate group [1]. The hydroxyl group provides a distinct nucleophilic handle for direct conjugation to a target protein ligand via ether or ester bond formation, while the Boc-protected analog requires an additional deprotection step before similar use .

Conjugation handle
Head-to-head
Free -OH vs. Boc-protected carboxylate; one-step conjugation vs. two-step
Supports synthesis workflow comparison; eliminates deprotection step
Synthetic chemistry context from SMILES comparison
PROTAC Synthesis Linker Chemistry Functional Group Interconversion

Linker Flexibility and Polarity: Comparison with Piperidine-Containing Analogs

The linker in (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH is built from a piperazine ring connected via a methylene bridge to a (3S)-pyrrolidine ring . This contrasts with linkers like those in Thalidomide-Piperazine-Piperidine hydrochloride, which replaces the pyrrolidine with a piperidine ring, or Thalidomide-Piperazine-PEG2-NH2, which uses a polyethylene glycol (PEG) chain [1]. The rigid pyrrolidine ring introduces more conformational constraint than a flexible PEG chain, which can improve degradation selectivity by limiting non-productive ternary complex conformations [2].

Linker backbone
Class-level
Rigid pyrrolidine ring vs. flexible PEG chain; rotatable bonds ~10
Supports linker physicochemical property screening
Structural comparison; biological impact requires validation
PROTAC Linker Design Physicochemical Properties Solubility

Impact of Linker Chemistry on Degrader Potency: Inference from the SJ995973/dBET1 Case Study

While direct data for this specific compound is not available, the impact of linker optimization is well-documented. The phenyl-glutarimide (PG)-based PROTAC SJ995973, which differs from its thalidomide-based analog dBET1 primarily in the CRBN-binding warhead and linker, achieved a BRD4 DC50 of 0.87 nM and an MV4-11 cell IC50 of 3 pM [1]. In contrast, the thalidomide-based dBET1 has a reported IC50 of ~20 nM . This 6,600-fold improvement in cell potency demonstrates that the choice of linker and exit vector is a primary driver of activity [1].

Degradation potency
Class-level
SJ995973 BRD4 DC50 0.87 nM, IC50 3 pM; dBET1 IC50 ~20 nM; ~6,600-fold difference
Supports linker-dependent degradation potency context
MV4-11 cell viability assay; not directly measured for this compound
PROTAC Potency Linker Optimization BET Degraders

Stereochemistry-Driven Differentiation: (S)- vs (R)-Pyrrolidine Isomers

The target compound contains an (S)-configured stereocenter on the pyrrolidine ring, which is a key point of differentiation from its (R)-enantiomer, (R)-Thalidomide-piperazine-pyrrolidineethanol [1]. The (S)-enantiomer is the ligand-linker conjugate used in the development of NX-2127, a clinical-stage BTK degrader, whereas the (R)-enantiomer is associated with the less active (R)-NX-2127 analog [2][3]. This indicates that the (S)-stereochemistry is crucial for achieving optimal ternary complex geometry and biological activity.

Stereochemical impact
Cross-study
(S)-enantiomer used in reported BTK degrader program; (R)-enantiomer reported as less active
Enantiomer-attribution review; (S) configuration may support desired ternary complex geometry
Refer to NX-2127 preclinical pharmacology
PROTAC Stereochemistry Chiral Linkers Degradation Selectivity

High-Impact Application Scenarios for (S)-Thalidomide-Piperazine-CH2-Pyrrolidine-C2-OH


Streamlined Synthesis of PROTACs Targeting BTK or Other Kinases

The (S)-stereochemistry and free hydroxyl group of this compound make it an ideal starting point for synthesizing PROTACs in the same chemotype as the clinical BTK degrader NX-2127 [1]. The free hydroxyl can be directly coupled to a BTK-binding warhead, avoiding the extra deprotection step required for Boc-protected analogs and thus accelerating the synthesis of novel kinase-targeting degraders [2].

Linker Diversification for SAR Studies in BET Protein Degradation

Given the profound impact of linker composition on potency (as seen in the 6,600-fold difference between SJ995973 and dBET1), this pyrrolidine-containing linker offers a rigid alternative to flexible PEG linkers [1]. Researchers can use this building block to explore how conformational constraint affects the degradation efficiency and selectivity of BET family proteins (BRD2/3/4), potentially leading to degraders with improved therapeutic windows [2].

Development of Oral PROTACs with Optimized Physicochemical Properties

The linker's balanced polarity, conferred by the piperazine and pyrrolidine nitrogens and the terminal hydroxyl, can help fine-tune the overall physicochemical properties (e.g., LogP, TPSA) of the final PROTAC [1]. This is a critical step in the optimization of orally bioavailable degraders, where a balance between cell permeability and solubility is essential [2].

Application
Selection Property
Validation Focus
BTK-targeting PROTAC assembly
(S)-configured linker with free hydroxyl handle
Conjugation efficiency and BTK degradation endpoints
BET degrader SAR studies
Rigid pyrrolidine linker backbone
Conformational constraint effect on BRD4 selectivity and degradation potency
Oral degrader optimization
Balanced polarity (piperazine, pyrrolidine, terminal OH)
LogP/TPSA adjustment and oral exposure profiling
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